2-(4-ethylphenyl)-N-phenylacetamide: Structural Profiling, Synthesis, and Pharmacological Potential
2-(4-ethylphenyl)-N-phenylacetamide: Structural Profiling, Synthesis, and Pharmacological Potential
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. 2-(4-ethylphenyl)-N-phenylacetamide represents a highly versatile, lipophilic derivative of the well-documented N-phenylacetamide class. This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and structure-activity relationship (SAR) potential. Furthermore, we detail a self-validating, step-by-step synthetic methodology utilizing standard carbodiimide coupling, ensuring high-yield generation of this compound for downstream biological evaluation.
Structural Analysis & Physicochemical Profiling
The molecule consists of three distinct functional domains: a lipophilic 4-ethylphenyl tail, a central acetamide linker capable of hydrogen bonding, and an aromatic N-phenyl head group. This structural arrangement provides a balanced partition coefficient (LogP) and strict adherence to Lipinski's Rule of 5, making it an ideal candidate for oral bioavailability in drug development.
The core starting material for the lipophilic tail,[1], imparts significant hydrophobic bulk compared to standard phenylacetic acid, which is critical for occupying deep hydrophobic pockets in target proteins.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-(4-ethylphenyl)-N-phenylacetamide |
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.32 g/mol |
| Exact Mass | 239.131014 Da |
| SMILES String | CCC1=CC=C(CC(=O)NC2=CC=CC=C2)C=C1 |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) |
| Rotatable Bonds | 4 |
| Predicted LogP | ~3.2 |
| Lipinski Rule of 5 | Compliant (0 Violations) |
Pharmacological Potential & Structure-Activity Relationship (SAR)
The N-phenylacetamide scaffold is a recognized pharmacophore in the development of various therapeutic agents. Recent drug discovery efforts have highlighted the efficacy of substituted N-phenylacetamides as potent inhibitors of human Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation, autophagy, and breast cancer pathogenesis[2].
In the context of SAR, the 2-(4-ethylphenyl)-N-phenylacetamide structure offers specific advantages:
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Hydrophobic Anchoring: The 4-ethyl substitution on the phenyl ring increases the lipophilicity of the molecule, enhancing cell membrane permeability and providing a steric anchor for hydrophobic target pockets.
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Hydrogen Bond Networking: The central amide bond acts as both an H-bond donor and acceptor, which is frequently responsible for anchoring the molecule to polar amino acid residues (such as Asparagine) within an enzyme's active site.
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π−π Stacking: The terminal unsubstituted N-phenyl ring remains available for π−π or cation- π interactions with aromatic residues in the target binding site.
Caption: Pharmacophore mapping of the 2-(4-ethylphenyl)-N-phenylacetamide scaffold.
Synthesis Methodology: EDC/HOBt Amide Coupling
To synthesize 2-(4-ethylphenyl)-N-phenylacetamide with high purity and yield, a standard solution-phase amide coupling protocol is employed. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)[3].
This specific reagent combination is chosen for its self-validating purification profile: unlike DCC (Dicyclohexylcarbodiimide), the urea byproduct generated by EDC is water-soluble and can be entirely removed via simple aqueous workup, bypassing the need for immediate chromatographic purification[4].
Experimental Protocol
Step 1: Pre-activation of the Carboxylic Acid
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Procedure: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenylacetic acid (1.0 equiv) and HOBt (1.2 equiv). Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M. Cool the reaction mixture to 0 °C using an ice bath.
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Causality: Cooling to 0 °C controls the exothermic activation process and prevents the thermal degradation of the highly reactive intermediates.
Step 2: Addition of the Coupling Reagent
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Procedure: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15–30 minutes.
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Causality: EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt acts as an aggressive nucleophile that immediately intercepts this intermediate to form a stable, yet highly reactive, OBt-ester. This critical step prevents the O-acylisourea from undergoing a deleterious intramolecular rearrangement into an unreactive N-acylurea byproduct[3].
Step 3: Nucleophilic Amine Coupling
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Procedure: Add aniline (1.1 equiv) dropwise to the mixture, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–18 hours.
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Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the hydrochloride salt of EDC and ensures that the aniline remains in its deprotonated, nucleophilic state, driving the final amide bond formation[4].
Step 4: Self-Validating Aqueous Workup
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Procedure: Dilute the reaction mixture with additional DCM. Sequentially wash the organic layer with:
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1N HCl (2x): Removes unreacted aniline, DIPEA, and basic byproducts.
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Saturated aqueous NaHCO₃ (2x): Removes unreacted 4-ethylphenylacetic acid and acidic HOBt.
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Brine (1x): Removes residual water from the organic layer.
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Causality: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Because the EDC urea byproduct is highly water-soluble, this specific sequence of acidic and basic washes acts as a self-contained purification system, yielding a highly pure crude product ready for final characterization[4].
Caption: Workflow of EDC/HOBt-mediated amide coupling for 2-(4-ethylphenyl)-N-phenylacetamide.
Analytical Characterization Standards
To validate the structural integrity of the synthesized 2-(4-ethylphenyl)-N-phenylacetamide, the following analytical suite must be employed:
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1 H NMR (400 MHz, CDCl 3 ): Look for the characteristic broad singlet of the amide NH proton (~7.5-8.0 ppm), the distinct quartet and triplet of the ethyl group (~2.6 ppm and ~1.2 ppm, respectively), and the isolated singlet of the methylene bridge ( α -carbon) at ~3.6 ppm.
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LC-MS (ESI+): The mass spectrum should display a prominent pseudo-molecular ion peak [M+H]+ at m/z 240.1.
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HPLC: Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA), targeting >95% purity before advancing to biological assays.
References
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PubChem (National Institutes of Health). "(4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403". National Center for Biotechnology Information. Available at: [Link]
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Yang, L., et al. (2017). "Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors". European Journal of Medicinal Chemistry, 134, 230-241. Available at: [Link]
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Organic Synthesis. "Acid-Amine Coupling using EDCI". Available at:[Link]
Sources
- 1. (4-Ethylphenyl)acetic acid | C10H12O2 | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. organic-synthesis.com [organic-synthesis.com]
